molecular formula C20H22FN3O B2881586 1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 2415641-91-5

1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No. B2881586
CAS RN: 2415641-91-5
M. Wt: 339.414
InChI Key: XIZZNZDLYJPPCV-VMPITWQZSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The molecule also contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the piperazine and pyridine rings, as well as the various substituents. The 3-fluoro-5-methylpyridine-2-carbonyl group would add significant complexity to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperazine rings are known to undergo a variety of reactions, including alkylation, acylation, and various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the pyridine ring could potentially make the compound aromatic and basic .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Piperazine derivatives are often used in pharmaceuticals, where they can have a wide range of effects depending on the specific compound .

Future Directions

The future directions for research involving this compound would likely depend on its specific properties and potential applications. Piperazine and pyridine derivatives are areas of active research in medicinal chemistry, and new compounds with these features are continually being developed and studied .

properties

IUPAC Name

(3-fluoro-5-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c1-16-14-18(21)19(22-15-16)20(25)24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14-15H,9-13H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZZNZDLYJPPCV-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

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